molecular formula C23H17ClFN3O3 B2917649 (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327171-04-9

(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2917649
CAS No.: 1327171-04-9
M. Wt: 437.86
InChI Key: RILBHVJRAIAHAM-VYIQYICTSA-N
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Description

This compound is a chromene-carboxamide derivative featuring a substituted phenylimino group and a pyridylmethyl substituent. Its structure includes:

  • 8-methoxy substituent: Influences electron density and solubility.
  • 6-methylpyridin-2-yl group: Contributes to hydrogen bonding and π-π stacking interactions.

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)imino-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O3/c1-13-5-3-8-20(26-13)28-22(29)16-11-14-6-4-7-19(30-2)21(14)31-23(16)27-18-10-9-15(24)12-17(18)25/h3-12H,1-2H3,(H,26,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILBHVJRAIAHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a derivative of the chromene family, which has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising effects, particularly in the fields of cancer treatment and antimicrobial activity. The following sections detail specific areas of activity.

Anticancer Activity

Several studies have indicated that chromene derivatives exhibit significant anticancer properties. For example, a series of coumarin derivatives, closely related to chromenes, demonstrated potent inhibitory effects against various cancer cell lines:

  • HepG2 Cell Line : Compounds similar to the target compound showed IC50 values ranging from 2.62 to 4.85 μM, indicating strong cytotoxicity against liver cancer cells .
  • HeLa Cell Line : The same derivatives exhibited even lower IC50 values (0.39–0.75 μM), comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial potential of chromene derivatives has also been explored. Although specific data on the target compound is limited, related studies have shown that certain chromene carboxamide derivatives possess antimicrobial properties against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives achieved MIC values as low as 1 µg/mL against Helicobacter pylori, indicating a promising avenue for further exploration in antibacterial applications .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Many chromene derivatives act by inhibiting key enzymes involved in cancer cell proliferation and survival. For instance, molecular docking studies suggest that these compounds can bind effectively to active sites of enzymes such as CK2, which is implicated in cancer cell growth .
  • Induction of Apoptosis : Research has shown that certain derivatives can promote apoptosis in tumor cells through various pathways, including cell cycle arrest at the G2/M phase .
  • Antioxidant Activity : Some studies suggest that chromene compounds may exhibit antioxidant properties, thereby reducing oxidative stress in cells and contributing to their anticancer effects .

Case Studies and Experimental Findings

A selection of case studies highlights the biological activity of related compounds:

StudyCompoundActivityIC50 Value
Coumarin DerivativeHepG2 Cancer Cells2.62–4.85 μM
Coumarin DerivativeHeLa Cancer Cells0.39–0.75 μM
Chromene CarboxamideH. pylori1 µg/mL

These findings underscore the potential of chromene derivatives, including the target compound, in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituent variations. Below is a comparative analysis with key analogs:

Compound Key Substituents Molecular Weight Key Differences
Target Compound (Z-configuration) 4-Cl-2-F-phenylimino, 8-OMe, 6-Me-pyridin-2-yl ~443.8 g/mol¹ Reference compound for comparison.
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide 4-F-phenylimino, acetyl group ~326.3 g/mol Lacks chloro substituent and pyridylmethyl group; reduced steric bulk.
(2Z)-6-chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide 4-SMe-phenylimino, THF-methyl group, 6-Cl ~428.9 g/mol Replaces 8-OMe with 6-Cl; SMe group alters electronic profile.
N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide 2-Cl-benzylidene, 2-Cl-phenyl, benzamide ~554.4 g/mol Benzamide substituent instead of carboxamide; fused cyclohexene ring.

¹ Calculated based on molecular formula.

Physicochemical and Spectroscopic Comparisons

  • NMR Analysis: highlights that substituent-induced chemical shift changes (e.g., in regions A and B of chromene derivatives) correlate with electronic and steric effects . For the target compound, the 8-methoxy group likely deshields adjacent protons, while the 4-Cl-2-F-phenylimino group may cause anisotropic shielding.
  • Solubility : The pyridylmethyl group in the target compound enhances aqueous solubility relative to the THF-methyl analog .

Computational and Crystallographic Insights

  • Structural Modeling : Tools like SHELX and ORTEP-3 are critical for resolving Z/E isomerism and hydrogen-bonding networks in similar chromene-carboxamides.
  • Lumping Strategy : suggests that substituent variations in chromene-carboxamides (e.g., Cl vs. OMe) can be grouped based on shared reactivity or bioactivity profiles .

Research Findings and Implications

  • Bioactivity Predictions : The pyridylmethyl group in the target compound may enhance binding to kinase ATP pockets, as seen in structurally related benzamide derivatives .
  • Synthetic Feasibility : The acetylated analog demonstrates simpler synthesis but lower metabolic stability due to the absence of chloro substituents.
  • SAR Trends: Chlorine at position 4 (phenylimino) and methoxy at position 8 (chromene) synergistically improve target affinity in related compounds .

Q & A

Q. Key Considerations :

  • Purify intermediates via recrystallization or column chromatography to avoid impurities.
  • Monitor reaction progress using TLC or HPLC (retention time analysis based on similar compounds in and ).

Q. Table 1: Comparison of Synthetic Methods

MethodReagentsAdvantagesLimitationsReference
Acyl Chloride ActivationSOCl₂, amineHigh reactivityMoisture-sensitive
Coupling ReagentsDCC, HOBtMild conditions, fewer side productsCostly reagents

Basic: How should researchers handle and store this compound to ensure stability?

Q. Answer :

  • Storage : Store in airtight, light-resistant containers at –20°C to prevent degradation. Similar amides in and show sensitivity to humidity and heat.
  • Handling : Use PPE (gloves, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap and water (see Safety Data Sheets in ).
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor via HPLC for degradation products .

Advanced: What analytical techniques are critical for confirming structure and purity?

Q. Answer :

  • X-ray Crystallography : Resolve the Z-configuration of the imino group and chromene ring conformation, as demonstrated for related compounds in and .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to verify substituent positions (e.g., methoxy and methylpyridinyl groups) .
    • Fluorescence Spectroscopy : Study electronic transitions (λexem) for chromene moiety, as in .
  • Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) and compare retention times with standards .

Q. Table 2: Analytical Workflow

TechniquePurposeExample ParametersReference
X-ray CrystallographyConfirm stereochemistryCu-Kα radiation, 100K
NMR SpectroscopyAssign functional groups600 MHz, DMSO-d6
HPLCAssess purity (>98%)C18 column, 254 nm detection

Advanced: How can computational methods predict reactivity and interaction with biological targets?

Q. Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian with B3LYP/6-31G* basis set .
  • Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina. The 4-chloro-2-fluorophenyl group may engage in hydrophobic interactions, as seen in pyridazinone derivatives ().
  • MD Simulations : Model stability in aqueous solution (AMBER force field) to assess solubility and aggregation risks .

Advanced: What strategies optimize biological activity through structural modifications?

Q. Answer :

  • Bioisosteric Replacement : Replace the 6-methylpyridinyl group with quinoline (enhanced π-stacking) or morpholine (improved solubility) based on marine-derived amides in .
  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., nitro) at the 4-chloro-2-fluorophenyl ring to modulate electron density and binding affinity .
  • Prodrug Design : Mask the methoxy group as a phosphate ester to enhance bioavailability, inspired by prodrug strategies for phenolic compounds .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Q. Answer :

  • Standardize Assays : Replicate studies using identical cell lines (e.g., HeLa for cytotoxicity) and protocols ( reports variability in anti-proliferative activity across cell types).
  • Dose-Response Analysis : Perform IC50 determinations in triplicate to assess potency consistency.
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., chromene-carboxamides in ) to identify trends in substituent-activity relationships .

Advanced: What in vitro models are suitable for evaluating its mechanism of action?

Q. Answer :

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence polarization, given the pyridinyl moiety’s potential ATP-binding affinity .
  • Cell-Based Assays :
    • Anti-inflammatory : Measure IL-6 suppression in LPS-stimulated macrophages (aligns with marine amide studies in ).
    • Antibacterial : Use Pseudomonas aeruginosa biofilm models to assess anti-quorum sensing activity .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7) with doxorubicin as a positive control .

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